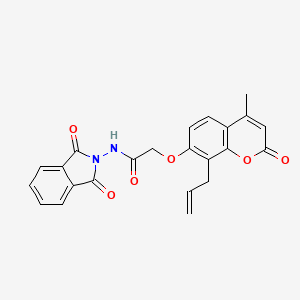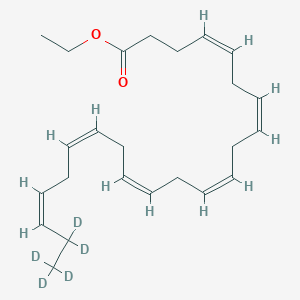
Anticancer agent 133
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 133 involves the preparation of rhodium (III)-picolinamide complexes. The reaction typically involves the coordination of rhodium (III) with picolinamide ligands under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol, at reflux temperature to ensure complete complexation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 133 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified chemical structures and potentially different biological activities .
Aplicaciones Científicas De Investigación
Anticancer agent 133 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying coordination chemistry and ligand interactions.
Biology: Investigated for its effects on cellular processes such as apoptosis, autophagy, and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer due to its cytotoxic and antimetastatic properties.
Industry: Utilized in the development of new anticancer drugs and formulations
Mecanismo De Acción
Anticancer agent 133 exerts its effects through multiple mechanisms:
Induction of Apoptosis: The compound induces programmed cell death by activating caspases and other apoptotic pathways.
Autophagy: It promotes autophagy, a process where cells degrade and recycle their components.
Inhibition of Metastasis: The compound inhibits cell metastasis by suppressing epidermal growth factor receptor expression mediated by focal adhesion kinase-regulated integrin β1
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A platinum-based anticancer drug with similar cytotoxic properties but different mechanisms of action.
Carboplatin: Another platinum-based drug with a similar structure to cisplatin but with reduced side effects.
Oxaliplatin: A third-generation platinum drug with improved efficacy against certain types of cancer
Uniqueness
Anticancer agent 133 is unique due to its rhodium (III)-picolinamide complex structure, which provides distinct chemical and biological properties compared to platinum-based drugs. Its ability to induce both apoptosis and autophagy, along with its antimetastatic effects, makes it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C24H19Cl3N5ORh |
|---|---|
Peso molecular |
602.7 g/mol |
Nombre IUPAC |
acetonitrile;[3-chloro-6-(3-methyl-5-phenylpyrazol-1-yl)pyridine-2-carbonyl]-phenylazanide;dichlororhodium(1+) |
InChI |
InChI=1S/C22H17ClN4O.C2H3N.2ClH.Rh/c1-15-14-19(16-8-4-2-5-9-16)27(26-15)20-13-12-18(23)21(25-20)22(28)24-17-10-6-3-7-11-17;1-2-3;;;/h2-14H,1H3,(H,24,28);1H3;2*1H;/q;;;;+3/p-3 |
Clave InChI |
QYLZDQTYVGUGAZ-UHFFFAOYSA-K |
SMILES canónico |
CC#N.CC1=NN(C(=C1)C2=CC=CC=C2)C3=NC(=C(C=C3)Cl)C(=O)[N-]C4=CC=CC=C4.Cl[Rh+]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)






![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)




